Methyl 3-[(2-chloropropanoyl)amino]-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-[(2-chloropropanoyl)amino]-1-benzothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-chloropropanoyl)amino]-1-benzothiophene-2-carboxylate typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Chloropropanoyl Group: The chloropropanoyl group is introduced via an acylation reaction using 2-chloropropanoyl chloride in the presence of a base such as pyridine.
Esterification: The carboxyl group is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-chloropropanoyl)amino]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropropanoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Methyl 3-[(2-chloropropanoyl)amino]-1-benzothiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-chloropropanoyl)amino]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-chloropropanoate hydrochloride: A serine derivative with similar structural features.
Methyl 3-(2-chloropropanamido)-4-methylthiophene-2-carboxylate: Another thiophene derivative with a chloropropanoyl group.
Uniqueness
Methyl 3-[(2-chloropropanoyl)amino]-1-benzothiophene-2-carboxylate is unique due to its benzothiophene core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug design and materials science applications.
Properties
Molecular Formula |
C13H12ClNO3S |
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Molecular Weight |
297.76 g/mol |
IUPAC Name |
methyl 3-(2-chloropropanoylamino)-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C13H12ClNO3S/c1-7(14)12(16)15-10-8-5-3-4-6-9(8)19-11(10)13(17)18-2/h3-7H,1-2H3,(H,15,16) |
InChI Key |
QUKCBYZXSUNTDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C(SC2=CC=CC=C21)C(=O)OC)Cl |
Origin of Product |
United States |
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